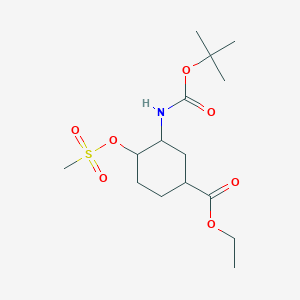
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methylsulfonyloxy group. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of coupling reagents and bases to facilitate the formation of amide and ester bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for deprotection (e.g., trifluoroacetic acid), nucleophiles for substitution (e.g., amines, thiols), and bases or acids for ester hydrolysis (e.g., sodium hydroxide, hydrochloric acid) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution of the methylsulfonyloxy group can yield a variety of substituted cyclohexane derivatives .
Applications De Recherche Scientifique
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structural features make it a useful building block for the development of pharmaceuticals.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Mécanisme D'action
The mechanism of action of (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate depends on its specific application. In organic synthesis, its reactivity is governed by the presence of the Boc-protected amine and the methylsulfonyloxy group, which can participate in various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate: Similar in having a Boc-protected amine and an ester group.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc-protected amine functionality.
Uniqueness
(1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate is unique due to the combination of its functional groups and the cyclohexane ring, which imparts specific reactivity and steric properties that are not found in simpler Boc-protected amino acids or esters .
Propriétés
Formule moléculaire |
C15H27NO7S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18) |
Clé InChI |
REERHKRKNNLBKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















